molecular formula C10H12N2O3 B8714569 Methyl 2-[(phenylcarbamoyl)amino]acetate

Methyl 2-[(phenylcarbamoyl)amino]acetate

Cat. No. B8714569
M. Wt: 208.21 g/mol
InChI Key: AFAUJXCSTDWTAP-UHFFFAOYSA-N
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Patent
US07160902B2

Procedure details

To a stirred suspension of glycine methyl ester hydrochloride (4.52 g, 36 mmol) in methylene chloride (200 mL) was added triethylamine (5.0 mL, 36 mmol) at room temperature and stirred for 15 minutes. To the reaction mixture was added dropwise phenyl isocyanate (3.57 g, 30 mmol). The reaction mixture was stirred at room temperature for 2 hours and washed with 1N HCl (2×80 mL) and brine (80 mL). The organic layer was dried (Na2SO4) and concentrated to give the ester compound (6.2 g, ˜100%). 1H NMR (400 MHz, DMSO-d6) δ: 8.80 (s, 1H), 7.39 (d, 2H), 7.22 (t, 2H), 6.89 (m, 1H), 6.45 (t, 1H), 3.88 (d, 2H), 3.66 (s, 3H).
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].C(N(CC)CC)C.[C:15]1([N:21]=[C:22]=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(Cl)Cl>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][C:22]([NH:21][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.57 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with 1N HCl (2×80 mL) and brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CNC(=O)NC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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